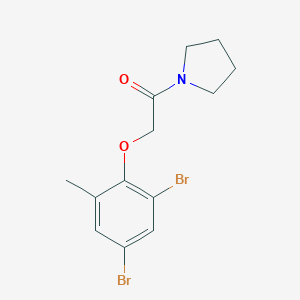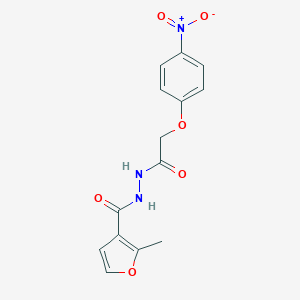![molecular formula C20H24N2O4S B322113 N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322113.png)
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with the molecular formula C20H24N2O4S and a molecular weight of 388.48056 . This compound is characterized by its unique structure, which includes a cyclohexane ring, a sulfonyl group, and a methoxyaniline moiety. It is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Methoxyaniline Intermediate: This step involves the reaction of aniline with methoxybenzene under specific conditions to form the methoxyaniline intermediate.
Sulfonylation: The methoxyaniline intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclohexanecarboxamide Formation: Finally, the sulfonylated intermediate is reacted with cyclohexanecarboxylic acid or its derivatives to form the final compound.
Analyse Chemischer Reaktionen
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions .
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for other compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Wirkmechanismus
The mechanism of action of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The methoxyaniline moiety may also contribute to its binding affinity and specificity, influencing the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-{4-[(4-aminophenyl)sulfonyl]phenyl}cyclohexanecarboxamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzoic acid: The replacement of the cyclohexane ring with a benzene ring can lead to differences in the compound’s physical and chemical properties.
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}cyclohexanecarboxylate: The ester form of the compound may exhibit different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H24N2O4S |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-11-7-17(8-12-18)22-27(24,25)19-13-9-16(10-14-19)21-20(23)15-5-3-2-4-6-15/h7-15,22H,2-6H2,1H3,(H,21,23) |
InChI-Schlüssel |
DAIVPTGYXPHRSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322031.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322032.png)

![N'-[(5-bromo-2-thienyl)methylene]cyclohexanecarbohydrazide](/img/structure/B322036.png)
![2-Cyano-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}ethanethioamide](/img/structure/B322038.png)
![2-{[4-(Azepan-1-ylsulfonyl)phenyl]hydrazono}-2-cyanoethanethioamide](/img/structure/B322041.png)
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]ethanethioamide](/img/structure/B322042.png)
![N-(2-chlorophenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322045.png)

![N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322047.png)
![Methyl 2-[(4-nitrophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B322048.png)
![N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322049.png)
![N-(2,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322050.png)
![N-benzyl-4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322052.png)
